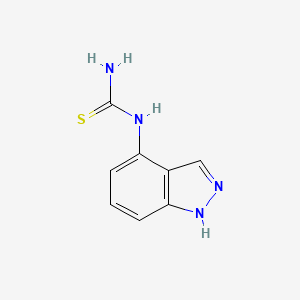![molecular formula C13H17N3O2 B2776315 N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide CAS No. 2188359-98-8](/img/structure/B2776315.png)
N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a small molecule inhibitor of a protein called poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.
Mechanism of Action
N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide inhibits the activity of PARP, which is involved in the repair of single-strand DNA breaks. When PARP is inhibited, DNA damage accumulates and leads to cell death, particularly in cancer cells that have a high rate of DNA damage. Additionally, this compound has been shown to activate a protein called AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth in animal models. In neurodegenerative disorders, this compound has been found to reduce neuroinflammation and oxidative stress, which are key factors in the pathogenesis of these diseases. In cardiovascular diseases, this compound has been shown to reduce cardiac injury caused by ischemia-reperfusion and improve cardiac function.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide is its specificity for PARP, which makes it a useful tool for studying the role of PARP in DNA repair mechanisms. Additionally, this compound has been shown to be effective in low concentrations, which reduces the risk of off-target effects. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Future Directions
There are several future directions for the research on N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide. One direction is to investigate the potential use of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to study the effects of this compound on other cellular processes, such as autophagy and mitochondrial function. Additionally, the development of more stable and soluble forms of this compound could improve its efficacy in experiments.
Conclusion
In conclusion, this compound is a small molecule inhibitor of PARP that has shown promising therapeutic applications in various diseases. Its mechanism of action involves the inhibition of DNA repair mechanisms and activation of AMPK. This compound has advantages in terms of its specificity and low concentration efficacy, but has limitations in terms of its solubility and stability. Future research on this compound could lead to the development of new cancer therapies and treatments for neurodegenerative and cardiovascular diseases.
Synthesis Methods
The synthesis of N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide involves the reaction of 2-bromo-3-(morpholin-4-yl)pyridine with allylamine in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Scientific Research Applications
N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy by preventing DNA repair in cancer cells. In neurodegenerative disorders, this compound has been found to reduce oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases. In cardiovascular diseases, this compound has been shown to improve cardiac function and reduce injury caused by ischemia-reperfusion.
properties
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-2-12(17)15-10-11-4-3-5-14-13(11)16-6-8-18-9-7-16/h2-5H,1,6-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGDFMHZQNAXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C(N=CC=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide hydrochloride](/img/structure/B2776239.png)
![4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2776240.png)




![4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2776251.png)


![2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2776254.png)
![(4-Chlorophenyl){2-[(2-furylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2776255.png)